Avenanthramide-C methyl ester
Overview
Description
Avenanthramide-C methyl ester is a synthetic derivative of avenanthramides, which are naturally occurring polyphenolic compounds found in oats. These compounds are known for their potent anti-inflammatory and antioxidant properties. This compound, in particular, has garnered attention for its ability to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection .
Mechanism of Action
Target of Action
Avenanthramide-C methyl ester primarily targets NF-κB , a protein complex that controls the transcription of DNA, cytokine production, and cell survival . It also interacts with IKK and IκB , proteins involved in the activation of NF-κB .
Mode of Action
This compound inhibits the activation of NF-κB by blocking the phosphorylation of IKK and IκB . This inhibition results in the suppression of pro-inflammatory factors .
Biochemical Pathways
The compound affects the NF-κB signaling pathway , which plays a crucial role in regulating immune responses. By inhibiting this pathway, this compound can reduce inflammation and oxidative stress . Additionally, it has been found to activate the Nrf2/ARE pathway , which is involved in the cellular response to oxidative stress .
Result of Action
The inhibition of NF-κB activation by this compound leads to a decrease in the secretion and expression of pro-inflammatory factors such as IL-6, IL-8, and MCP-1 . This results in an overall anti-inflammatory effect, which can be beneficial in conditions characterized by chronic inflammation.
Biochemical Analysis
Biochemical Properties
Avenanthramide-C methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly IKK and IκB . By inhibiting the phosphorylation of these biomolecules, this compound effectively suppresses the activation of NF-κB, a protein complex that controls transcription of DNA and cytokine production .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits the secretion of pro-inflammatory factors such as IL-6, IL-8, and MCP-1 in human aortic endothelial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level by inhibiting the phosphorylation of IKK and IκB, thereby suppressing the activation of NF-κB .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific information on its stability, degradation, and long-term effects on cellular function is limited, it has been observed to have a dose-dependent inhibitory effect on the secretion and expression of IL-6, IL-8, and MCP-1 in human aortic endothelial cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, oral administration of this compound (6 mg/kg per day) for 2 weeks in Alzheimer’s disease mice leads to improved recognition and spatial memory .
Transport and Distribution
It has been suggested that avenanthramides are transported across the cell wall .
Subcellular Localization
Given its role in inhibiting NF-κB activation, it is likely to be involved in nuclear signaling processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of avenanthramide-C methyl ester typically involves the esterification of avenanthramide-C. One common method includes the reaction of avenanthramide-C with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Avenanthramide-C+MethanolH2SO4Avenanthramide-C methyl ester+Water
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Avenanthramide-C methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polyphenolic esters in various chemical reactions.
Biology: Research has shown that it can modulate inflammatory pathways, making it a valuable tool in studying inflammation and related diseases.
Medicine: Due to its anti-inflammatory properties, it is being investigated for potential therapeutic applications in conditions such as atherosclerosis and inflammatory bowel disease
Industry: It is used in the formulation of skincare products due to its antioxidant properties, which help protect the skin from oxidative stress.
Comparison with Similar Compounds
Avenanthramide-A: Another derivative of avenanthramides with similar anti-inflammatory properties.
Avenanthramide-B: Known for its antioxidant activity.
Avenanthramide-D: Exhibits both anti-inflammatory and antioxidant effects.
Comparison: Avenanthramide-C methyl ester is unique in its potent inhibition of NF-κB activation compared to other avenanthramides. While all avenanthramides share anti-inflammatory and antioxidant properties, the methyl ester derivative is particularly effective in blocking the NF-κB pathway, making it a valuable compound for research focused on inflammation and immune response modulation .
Properties
IUPAC Name |
methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-24-17(23)12-9-11(19)4-5-13(12)18-16(22)7-3-10-2-6-14(20)15(21)8-10/h2-9,19-21H,1H3,(H,18,22)/b7-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZHCICFVDHVMC-XVNBXDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)O)NC(=O)C=CC2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC(=C1)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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